molecular formula C21H26N2O4S B11590337 isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11590337
M. Wt: 402.5 g/mol
InChI Key: IOJSVPDAYVALKS-UHFFFAOYSA-N
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Description

Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex thiazolo[3,2-a]pyrimidine derivative characterized by distinct substituents at key positions:

  • Position 2: An ethyl group, influencing steric bulk and electron distribution.
  • Position 6: An isopropyl ester, differentiating it from common ethyl esters in analogs.
  • Position 7: A methyl group, enhancing metabolic stability.
  • Position 3: A ketone moiety, enabling hydrogen bonding and conformational rigidity.

The 4-ethoxyphenyl substituent suggests tailored electronic and steric modulation compared to halogenated or methyl-substituted analogs.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

propan-2-yl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H26N2O4S/c1-6-16-19(24)23-18(14-8-10-15(11-9-14)26-7-2)17(20(25)27-12(3)4)13(5)22-21(23)28-16/h8-12,16,18H,6-7H2,1-5H3

InChI Key

IOJSVPDAYVALKS-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a three-component condensation reaction. This reaction includes ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The reaction conditions are mild, and the process is efficient, yielding the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar multicomponent reactions but on a larger scale. The use of heterogeneous catalysts, such as vanadium oxide loaded on fluorapatite, can enhance the reaction efficiency and yield . These catalysts are reusable and environmentally friendly, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation reactions. The reactions are typically carried out under mild conditions, often at room temperature .

Major Products Formed

The major products formed from these reactions include various substituted thiazolopyrimidines and triazolopyrimidines, which have been shown to possess significant biological activities .

Scientific Research Applications

Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to its observed biological activities . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The isopropyl ester at position 6 in the target compound increases steric hindrance and lipophilicity compared to ethyl esters in analogs .
  • The 4-ethoxyphenyl group at position 5 provides moderate electron-donating effects, contrasting with electron-withdrawing bromine in or non-polar methyl groups in .
  • Alkyli/arylidene substituents (e.g., allylidene, benzylidene) at position 2 in analogs enhance π-conjugation and planarize the structure, whereas the ethyl group in the target compound prioritizes flexibility .

Physicochemical Properties

Comparative data for selected analogs are shown in Table 2.

Compound ClogP Melting Point (°C) IR (C=O stretch, cm⁻¹) Reference
Target Compound (Predicted) ~6.5 ~1670–1690
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 7.34 185–187 1679
Ethyl 5-(4-methylphenyl)-3-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 6.02 185–187 1565 (C=N)
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(3-phenylallylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Key Observations :

  • The bromophenyl analog exhibits higher ClogP (7.34) due to bromine’s hydrophobicity, whereas the target’s ethoxyphenyl group may reduce ClogP (~6.5) via oxygen’s polarity.
  • IR spectra : All analogs show C=O stretches near 1670–1690 cm⁻¹, consistent with the ketone and ester functionalities .

Biological Activity

Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thiazolopyrimidine family. Its structure features a thiazolo and pyrimidine core, which are associated with various biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

PropertyValue
Molecular Formula C21H26N2O4S
Molecular Weight 402.5 g/mol
IUPAC Name Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
InChI Key IOJSVPDAYVALKS-UHFFFAOYSA-N

This compound exhibits its biological activity primarily through interaction with specific enzymes and receptors involved in cellular pathways. This interaction can lead to modulation of cell proliferation and survival, making it a candidate for cancer therapy.

Anticancer Activity

Preliminary studies indicate that this compound may possess significant anticancer properties. It has been shown to inhibit key enzymes involved in tumor growth and proliferation. For instance, the compound's structure suggests potential binding affinity to tubulin and other targets critical for cancer cell division.

Case Studies and Research Findings

  • Anti-Proliferative Effects : In vitro studies have demonstrated that compounds similar to isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl exhibit moderate anti-proliferative activity against various cancer cell lines. For example, compounds containing thiazole rings have shown IC50 values around 1.61 µg/mL against certain tumor types .
  • Structure Activity Relationship (SAR) : Research indicates that the presence of specific functional groups significantly influences the biological activity of thiazolopyrimidine derivatives. For instance, the introduction of electron-donating groups on the phenyl ring enhances cytotoxicity .

Comparative Activity Table

Compound NameIC50 (µg/mL)Notable Features
Isopropyl 5-(4-ethoxyphenyl)-...TBDPotential anticancer agent with unique structural features
Ethyl 5-(4-methoxyphenyl)-7-methyl...1.61Effective against tubulin polymerization
Methyl 5-(4-acetyloxyphenyl)-6-hydroxy...TBDDifferent solubility affecting bioavailability

Synthesis and Reaction Pathways

The synthesis of isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl involves a multi-step process typically utilizing a three-component condensation reaction. This reaction includes ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropanol under ultrasonic activation at controlled temperatures .

Reaction Conditions

Common reagents used in the synthesis include:

  • Oxidizing Agents : Potassium permanganate for oxidation.
  • Reducing Agents : Sodium borohydride for reduction.

These reactions are conducted under mild conditions to optimize yield and minimize side reactions.

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